N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide

MAO-B inhibition Neurodegeneration Benzothiazole thioacetamide

N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide occupies an unexplored region of benzothiazole-thioacetamide chemical space. Unlike published analogs with simple alkyl N-substituents, the pyridin-3-ylmethyl group introduces a basic nitrogen for pH-dependent protonation and regiospecific H-bonding. The phenylthio linker alters electronic character versus simple phenyl acetamides. Class-level evidence supports screening against MAO-A/B, AChE/BChE, CK1 isoforms, and COX-2. Commission a full enzymatic panel to establish differentiation from structurally proximal but pharmacologically divergent analogs.

Molecular Formula C21H17N3OS2
Molecular Weight 391.51
CAS No. 941951-98-0
Cat. No. B2813791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide
CAS941951-98-0
Molecular FormulaC21H17N3OS2
Molecular Weight391.51
Structural Identifiers
SMILESC1=CC=C(C=C1)SCC(=O)N(CC2=CN=CC=C2)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C21H17N3OS2/c25-20(15-26-17-8-2-1-3-9-17)24(14-16-7-6-12-22-13-16)21-23-18-10-4-5-11-19(18)27-21/h1-13H,14-15H2
InChIKeyGNGLUJWUXQSRFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide (CAS 941951-98-0): Procurement Baseline and Structural Classification


N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide (CAS 941951-98-0, molecular formula C21H17N3OS2, MW 391.51) is a synthetic small molecule belonging to the benzothiazole-derived thioacetamide class. It incorporates three pharmacophoric elements: an unsubstituted benzo[d]thiazol-2-yl core, a phenylthio acetamide linker, and a pyridin-3-ylmethyl substituent on the acetamide nitrogen. Compounds within this broader chemotype have been investigated as casein kinase 1 (CK1) inhibitors [1], dual monoamine oxidase (MAO) and cholinesterase (ChE) inhibitors [2], and COX-2 inhibitors [3]. However, this specific compound has no peer-reviewed primary literature, patent exemplification, or authoritative database entry (PubChem, ChEMBL, PubMed) at the time of this analysis. All quantitative differentiation evidence presented below is class-level inference derived from structurally proximal analogs.

Why N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide Cannot Be Casually Substituted by In-Class Analogs


Within the benzothiazole-acetamide class, even minor structural perturbations produce substantial shifts in target engagement and potency. The presence of a phenylthio (–S–Ph) group at the acetamide 2-position, rather than a simple phenyl or benzyl group, alters the electronic character and conformational flexibility of the linker region. The pyridin-3-ylmethyl substituent on the acetamide nitrogen, as opposed to the pyridin-2-ylmethyl or pyridin-4-ylmethyl isomers, positions the pyridine nitrogen for distinct hydrogen-bonding and π-stacking interactions that can redirect target selectivity. In the closely related benzothiazole-derived phenyl thioacetamide series evaluated by Kumar et al. (2024), the most potent MAO-B inhibitor (compound 30, IC50 = 0.015 ± 0.007 µM) and the most potent MAO-A inhibitor (compound 28, IC50 = 0.030 ± 0.008 µM) differed only in their aromatic substitution patterns, demonstrating that subtle structural changes drive divergent pharmacological profiles [1]. Furthermore, the CK1-inhibitory N-(benzo[d]thiazol-2-yl)-2-phenylacetamide scaffold [2] and the COX-2 inhibitory benzothiazole-acetamide chemotype [3] represent distinct target engagement profiles that cannot be assumed to overlap. Without direct comparative data on this specific compound, generic substitution risks selecting an analog with fundamentally different target affinity, selectivity, or inactivity.

Quantitative Evidence Guide: N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide Differentiation Data


MAO-B Inhibitory Potency: Class-Level Benchmarking Against the Closest Characterized Phenylthio Acetamide

The target compound has not been tested in any published MAO-B assay. However, the closest structurally characterized analog within the benzothiazole-derived phenyl thioacetamide class—compound 30 from Kumar et al. (2024), which differs by substitution on the benzothiazole ring—achieved an IC50 of 0.015 ± 0.007 µM against MAO-B in a fluorometric assay using kynuramine as substrate [1]. The target compound's unsubstituted benzothiazole core and pyridin-3-ylmethyl N-substituent are not represented in the Kumar series, meaning its MAO-B potency may deviate substantially. This class-level benchmark serves as a reference point only; direct comparative data are absent. Prospective users must commission de novo profiling to establish differentiation.

MAO-B inhibition Neurodegeneration Benzothiazole thioacetamide

MAO-A vs. MAO-B Selectivity: Structural Determinants from the Closest Chemotype

In the Kumar et al. (2024) benzothiazole-derived phenyl thioacetamide series, MAO-A and MAO-B potency varied dramatically with benzothiazole ring substitution. Compound 28 achieved MAO-A IC50 = 0.030 ± 0.008 µM, while compound 30 achieved MAO-B IC50 = 0.015 ± 0.007 µM, demonstrating a ≥2-fold isoform preference depending on substitution pattern [1]. The target compound bears an unsubstituted benzothiazole ring—a feature absent from the characterized series. This structural distinction predicts a potentially unique selectivity profile that cannot be extrapolated from existing data. The pyridin-3-ylmethyl N-substituent, absent from all Kumar series compounds, adds further uncertainty.

MAO-A selectivity Isoform selectivity Benzothiazole SAR

CK1 Inhibitory Potential: Scaffold Relationship to Characterized N-(benzo[d]thiazol-2-yl)-2-phenylacetamides

N-(benzo[d]thiazol-2-yl)-2-phenylacetamides have been described as a novel class of selective CK1 inhibitors, with several compounds demonstrating submicromolar CK1 inhibitory activity [1]. The target compound differs by incorporating a phenylthio (–S–Ph) group at the acetamide 2-position rather than a direct phenyl group, and a pyridin-3-ylmethyl rather than a hydrogen or alkyl substituent on the acetamide nitrogen. These modifications introduce a sulfur atom that alters bond angles, polarity, and metabolic stability, and a pyridine moiety capable of additional hydrogen bonding. Whether these changes preserve, enhance, or abolish CK1 affinity is unknown.

Casein kinase 1 CK1 inhibition Neurodegeneration Alzheimer's disease

Structural Differentiation from the Closest ChEMBL-Indexed Analog (CHEMBL590163)

The closest compound indexed in ChEMBL is CHEMBL590163 (N-(6-chloro-1,3-benzothiazol-2-yl)-2-phenyl-N-[(pyridin-3-yl)methyl]acetamide, CAS 895024-07-4, MW 393.90) [1]. Three structural distinctions are critical: (1) CHEMBL590163 carries a 6-chloro substituent on the benzothiazole, which increases lipophilicity and alters electronic distribution; (2) CHEMBL590163 has a phenyl group directly attached to the acetamide 2-position, whereas the target compound has a phenylthio (–S–Ph) moiety that extends the linker by one sulfur atom; (3) CHEMBL590163 has an NH group at the acetamide nitrogen (secondary amide), whereas the target compound is a tertiary amide with a pyridin-3-ylmethyl substituent. These differences preclude direct extrapolation of CHEMBL590163's bioactivity data (Ki = 730 nM against APT2) to the target compound.

Structural comparator CHEMBL590163 Bioactivity database Procurement differentiation

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition: Class Benchmark

In the Kumar et al. (2024) series, compound 30 demonstrated dual MAO-B/AChE inhibition with AChE IC50 = 0.114 ± 0.003 µM and BChE IC50 = 4.125 ± 0.143 µM, showing a ~36-fold preference for AChE over BChE [1]. The target compound's unsubstituted benzothiazole and pyridin-3-ylmethyl N-substituent are not represented in this series, so cholinesterase activity cannot be assumed. However, the class precedent for dual MAO-B/AChE inhibition makes this compound an intriguing candidate for multi-target directed ligand (MTDL) profiling in neurodegenerative disease models, provided de novo enzymatic assays are conducted.

Cholinesterase inhibition AChE BChE Alzheimer's disease Multi-target directed ligand

N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide: Evidence-Supported Research Application Scenarios


De Novo MAO-B and AChE Dual Inhibition Profiling for Neurodegenerative Disease Drug Discovery

Given the class precedent for dual MAO-B/AChE inhibition established by Kumar et al. (2024) for benzothiazole-derived phenyl thioacetamides [1], this compound is a rational candidate for de novo screening against MAO-A, MAO-B, AChE, and BChE. Its unsubstituted benzothiazole core and pyridin-3-ylmethyl N-substituent represent an unexplored region of chemical space within this chemotype. A full enzymatic panel with determination of inhibition constants (IC50, Ki), mechanism of inhibition (competitive, mixed, non-competitive), and reversibility is the essential first step before any claim of differentiation can be made.

CK1 Kinase Selectivity Panel Screening

The N-(benzo[d]thiazol-2-yl)-2-phenylacetamide scaffold has been validated as a selective CK1 inhibitor chemotype [2]. The target compound's phenylthio modification and tertiary amide structure have not been evaluated in any CK1 assay. A focused CK1 isoform panel (CK1α, δ, ε) with comparison to established CK1 inhibitors would determine whether the phenylthio group preserves or ablates CK1 affinity, and whether the pyridin-3-ylmethyl group confers isoform selectivity.

Structure-Activity Relationship (SAR) Expansion Around the Pyridin-3-ylmethyl N-Substituent

All benzothiazole-derived phenyl thioacetamides characterized by Kumar et al. (2024) bear unsubstituted or simple alkyl N-substituents [1]. The pyridin-3-ylmethyl group on the target compound introduces a basic nitrogen capable of pH-dependent protonation and hydrogen bonding. Systematic comparison with the pyridin-2-ylmethyl and pyridin-4-ylmethyl isomers, as well as benzyl and alkyl analogs, would elucidate the contribution of pyridine regioisomerism to target engagement, solubility, and permeability—information directly relevant to procurement decisions for focused library design.

Computational Docking and Pharmacophore Modeling as a Pre-Screening Triage Step

In the absence of experimental bioactivity data, in silico docking against MAO-B (PDB: 2V5Z), MAO-A (PDB: 2Z5X), AChE (PDB: 4EY7), and CK1δ (PDB: 6G0D) can provide preliminary binding mode hypotheses. The phenylthio moiety's extended conformation and the pyridin-3-ylmethyl group's orientation can be compared with co-crystallized ligands to identify potential steric clashes or favorable interactions. This computational triage can prioritize which enzymatic assays to commission first, reducing procurement risk for organizations deciding whether to invest in this uncharacterized compound [1][2].

Quote Request

Request a Quote for N-(benzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.